Bienvenue dans la boutique en ligne BenchChem!

PHGDH-inactive

PHGDH serine biosynthesis enzyme inhibition

PHGDH-inactive is the uniquely designed, structurally matched negative control for PHGDH inhibitor studies. Unlike generic controls, it preserves the physicochemical properties of active probes NCT-502 and NCT-503 while ablating PHGDH binding (IC50>57 µM). Observed phenotypes in enzymatic assays, serine synthesis tracing, or cell viability experiments can be definitively attributed to on-target inhibition. Eliminate assay artifacts and off-target misinterpretation. ≥98% purity. Global stock available.

Molecular Formula C17H21N5S
Molecular Weight 327.4 g/mol
Cat. No. B610089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePHGDH-inactive
SynonymsPHGDH-inactive;  PHGDH inactive;  PHGDHinactive; 
Molecular FormulaC17H21N5S
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1)NC(=S)N2CCN(CC2)C3=CC=NC=C3)C
InChIInChI=1S/C17H21N5S/c1-13-11-14(2)19-16(12-13)20-17(23)22-9-7-21(8-10-22)15-3-5-18-6-4-15/h3-6,11-12H,7-10H2,1-2H3,(H,19,20,23)
InChIKeyITLPIAAGIQAGRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PHGDH-inactive: Verified Negative Control for NCT-502 and NCT-503 PHGDH Inhibitor Studies


PHGDH-inactive (CAS 1914971-16-6) is a structurally related, biologically inert analog of the 3-phosphoglycerate dehydrogenase (PHGDH) inhibitors NCT-502 and NCT-503 [1]. As a negative control, it demonstrates no detectable inhibition of PHGDH enzyme activity (IC50 >57 µM) in the same biochemical assays where its active counterparts exhibit potent inhibition . This compound is a critical tool for confirming that observed phenotypes are specifically driven by PHGDH inhibition rather than off-target effects or assay artifacts .

Why PHGDH-inactive Cannot Be Substituted by Other PHGDH Inhibitors or General Negative Controls


Generic substitution of PHGDH-inactive with a different PHGDH inhibitor or an unrelated negative control introduces significant risk of misinterpretation. Other PHGDH inhibitors, such as NCT-502 (IC50=3.7 µM), NCT-503 (IC50=2.5 µM), CBR-5884 (IC50=33 µM), or PKUMDL-WQ-2101 (IC50=34.8 µM), actively inhibit the target enzyme, thereby confounding any attempt to use them as a negative control [1]. Conversely, an unrelated negative control lacks the structural similarity to the active probe necessary to control for off-target effects that are scaffold-dependent rather than target-dependent [2]. PHGDH-inactive is uniquely designed with a subtle structural modification that ablates PHGDH binding while preserving the physicochemical properties of the active parent compounds [3].

PHGDH-inactive Quantitative Evidence: Direct Comparative Data vs. Active Inhibitors


PHGDH Enzyme Inhibition: Direct Head-to-Head IC50 Comparison with NCT-502 and NCT-503

In a direct head-to-head biochemical assay, PHGDH-inactive demonstrates a complete lack of PHGDH inhibition (IC50 >57 µM), while the active inhibitors NCT-502 and NCT-503 exhibit potent inhibition with IC50 values of 3.7 µM and 2.5 µM, respectively . This represents a >15-fold difference in potency between the inactive control and NCT-502, and a >22-fold difference compared to NCT-503. The data confirm that PHGDH-inactive is functionally inert against the intended target under identical assay conditions.

PHGDH serine biosynthesis enzyme inhibition

Cellular Serine Synthesis Inhibition: PHGDH-inactive Fails to Block Metabolic Flux

PHGDH-inactive does not block serine synthesis from 3-phosphoglycerate in cells, whereas NCT-502 and NCT-503 both significantly reduce glucose-derived serine production . This differential cellular activity demonstrates that the lack of target engagement at the biochemical level translates directly to a lack of downstream metabolic effects. The inability of PHGDH-inactive to perturb the serine synthesis pathway is essential for its use as a negative control in cell-based metabolic assays [1].

cancer metabolism serine biosynthesis metabolic flux

Cytotoxicity in PHGDH-Dependent Cancer Cells: PHGDH-inactive Does Not Reduce Viability

PHGDH-inactive does not kill PHGDH-dependent cancer cell lines, in contrast to NCT-502 and NCT-503, which exhibit cytotoxicity specifically in cells with high PHGDH expression or dependency . For example, NCT-502 displays an EC50 of 15.2 µM in MDA-MB-468 breast cancer cells, while PHGDH-inactive shows no effect on viability at equivalent or higher concentrations . This differential cytotoxicity is a direct consequence of the lack of PHGDH inhibition.

cancer PHGDH dependency cytotoxicity

Structural Basis for Inactivity: Piperazine-1-Carbothioamide Scaffold Modification

PHGDH-inactive (Compound 4) is a piperazine-1-carbothioamide derivative that is structurally related to the active inhibitors NCT-502 and NCT-503, but contains a specific modification that abrogates PHGDH binding [1]. This compound is disclosed in US11225469 as Compound 71, explicitly described as an inactive analog within the same chemical series [2]. The structural similarity ensures that any differential effects observed between the active inhibitors and PHGDH-inactive can be confidently attributed to PHGDH engagement rather than divergent physicochemical properties.

medicinal chemistry structure-activity relationship chemical probe

Purity and Solubility Specifications: PHGDH-inactive Matches Active Probe Quality

PHGDH-inactive is supplied with a purity of ≥98% (HPLC) and a solubility of 5 mg/mL in DMSO, specifications that are comparable to the active probes NCT-502 and NCT-503 . This ensures that any observed differences in biological activity are not attributable to differences in compound quality, solubility, or formulation. The consistent quality control standards across the active and inactive compounds in the series allow for rigorous experimental comparisons .

chemical probe quality control solubility

PHGDH-inactive Optimal Application Scenarios in Cancer Metabolism and Drug Discovery Research


Negative Control for PHGDH Biochemical Assays

Use PHGDH-inactive as a matched negative control in any biochemical assay measuring PHGDH enzymatic activity, particularly when using NCT-502 or NCT-503 as positive controls. The >57 µM IC50 ensures no background inhibition . Include PHGDH-inactive at the same concentration as the active inhibitor to validate assay specificity and rule out non-specific interference with the diaphorase/resazurin detection system [1].

Control for Cell-Based Serine Synthesis and Metabolic Flux Studies

Employ PHGDH-inactive in parallel with active PHGDH inhibitors in cell-based assays measuring glucose-derived serine synthesis or downstream metabolic flux. Since PHGDH-inactive does not block serine synthesis, any reduction in serine production observed with NCT-502 or NCT-503 can be confidently attributed to on-target PHGDH inhibition . This is critical for interpreting metabolic labeling experiments and tracing one-carbon unit fate [1].

Specificity Control in Cytotoxicity and Cell Viability Assays

Include PHGDH-inactive as a negative control in all cell viability experiments assessing the therapeutic potential of PHGDH inhibitors in PHGDH-dependent cancer cell lines (e.g., MDA-MB-468). The lack of cytotoxicity of PHGDH-inactive, contrasted with the EC50 values of 15.2-20.2 µM for active inhibitors, allows for definitive attribution of cell death to PHGDH pathway inhibition rather than general compound toxicity .

In Vivo Negative Control for Xenograft Tumor Studies

For in vivo efficacy studies of PHGDH inhibitors in orthotopic xenograft models, PHGDH-inactive can be used as a negative control to account for any compound-specific, target-independent effects on tumor growth or animal physiology. While PHGDH inhibitors reduce tumor growth in PHGDH-dependent models, PHGDH-inactive should not . This application requires careful consideration of pharmacokinetic matching.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for PHGDH-inactive

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.